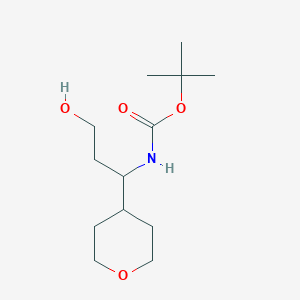
7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one
Descripción general
Descripción
7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one is a complex organic compound with the molecular formula C24H24N2O It is known for its unique structure, which includes a dibenzylamino group and a dimethyl-dihydro-isoindolone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindolone Core: This step involves the cyclization of a suitable precursor to form the isoindolone ring.
Introduction of the Dibenzylamino Group: The dibenzylamino group is introduced through nucleophilic substitution reactions, often using dibenzylamine as a reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindolone derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenated compounds and nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-isoindolone derivatives, while substitution reactions can produce a variety of substituted isoindolones.
Aplicaciones Científicas De Investigación
7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which 7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dibenzylamino group can participate in hydrogen bonding and hydrophobic interactions, while the isoindolone core provides structural stability. These interactions can modulate biological pathways and influence the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one: This compound is unique due to its specific substitution pattern and structural features.
Isoindolone Derivatives: Compounds with similar isoindolone cores but different substituents.
Dibenzylamino Compounds: Molecules containing the dibenzylamino group but lacking the isoindolone core.
Uniqueness
This compound stands out due to its combination of the dibenzylamino group and the dimethyl-dihydro-isoindolone core, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C24H24N2O |
|---|---|
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one |
InChI |
InChI=1S/C24H24N2O/c1-24(2)20-14-9-15-21(22(20)23(27)25-24)26(16-18-10-5-3-6-11-18)17-19-12-7-4-8-13-19/h3-15H,16-17H2,1-2H3,(H,25,27) |
Clave InChI |
VMYTZVNAHWLQIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C(=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C(=O)N1)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(3S)-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-yl]Methyl}-N-{[(2S)-8-methyl-2,3-dihydro[1,4]Dioxino[2,3-f]Quinolin-2-yl]methyl}amine](/img/structure/B8511136.png)



![3-(Pyridin-3-yl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carbonitrile](/img/structure/B8511151.png)




![methyl 2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate](/img/structure/B8511203.png)



